molecular formula C14H24O5 B14569203 2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate CAS No. 61708-46-1

2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate

Cat. No.: B14569203
CAS No.: 61708-46-1
M. Wt: 272.34 g/mol
InChI Key: ZGRMLYFWLPZZGI-UHFFFAOYSA-N
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Description

2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate is an organic compound with the molecular formula C14H24O5. It is characterized by the presence of ester and ether functional groups, making it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

61708-46-1

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl heptanoate

InChI

InChI=1S/C14H24O5/c1-3-5-6-7-8-14(16)19-12-10-17-9-11-18-13(15)4-2/h4H,2-3,5-12H2,1H3

InChI Key

ZGRMLYFWLPZZGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCOCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate typically involves the esterification of heptanoic acid with 2-[2-(hydroxyethoxy)ethoxy]ethyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate involves its ability to undergo polymerization reactions. The acrylate group can form cross-linked networks, providing structural integrity and stability to the resulting polymers. The ester and ether groups contribute to the compound’s reactivity and compatibility with various substrates .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Acryloyloxy)ethoxy]ethyl acetate
  • 2-[2-(Acryloyloxy)ethoxy]ethyl butyrate
  • 2-[2-(Acryloyloxy)ethoxy]ethyl hexanoate

Uniqueness

2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate is unique due to its longer alkyl chain (heptanoate), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring water-resistant materials .

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